molecular formula C21H19N3O4S3 B2657038 N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide CAS No. 941967-81-3

N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide

Cat. No.: B2657038
CAS No.: 941967-81-3
M. Wt: 473.58
InChI Key: BUFDUDRDJQCDJS-UHFFFAOYSA-N
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Description

Benzothiazole-Thiazole Conjugation: Electronic and Steric Effects

The conjugation between the benzo[d]thiazole and thiazole moieties forms the electronic backbone of the compound. Density functional theory (DFT) studies on analogous systems reveal that benzo[d]thiazole incorporation significantly alters electron density distribution. For instance, substituting a benzene ring with a benzo[d]thiazole in polythiophene derivatives reduces the bandgap (E~g~) by nearly 100-fold, from 0.621 eV to 0.006 eV, due to enhanced π-conjugation and electron delocalization. This drastic reduction underscores the role of benzo[d]thiazole in modulating electronic properties, a feature critical for applications requiring charge transport or optical activity.

Steric effects in benzothiazole-thiazole systems are comparatively subdued. Quaternization studies demonstrate that benzothiazole derivatives exhibit minimal rate retardation compared to their non-fused counterparts, suggesting that steric hindrance at the heterocyclic nitrogen is mitigated by the planar geometry of the fused aromatic system. The thiazole ring’s 4,5-positions, fused to the benzene ring in benzo[d]thiazole, maintain bond lengths and angles nearly identical to isolated thiazole systems (e.g., S1–C1 bond length: 1.765 Å experimentally vs. 1.76525 Å computationally). This structural preservation ensures minimal steric disruption while maximizing electronic conjugation.

Table 1: Electronic and Steric Parameters in Benzothiazole-Thiazole Systems

Parameter Benzo[d]thiazole-Thiazole Isolated Thiazole
Bandgap (E~g~, eV) 0.006–0.0645 0.239–0.621
S1–C1 Bond Length (Å) 1.765 1.765
Quaternization Rate (k, M⁻¹s⁻¹) 0.12 0.15

Comparative SAR with Related Benzothiazole Derivatives

Structural analogs of the title compound demonstrate the criticality of substituent positioning and electronic modulation. For example, 2-(4-aminophenyl)benzothiazoles exhibit nanomolar cytotoxicity against cancer cell lines, driven by the amino group’s electron-donating effects, which enhance DNA intercalation. In contrast, methoxy-substituted derivatives, such as 2-(4-methoxyphenyl)benzothiazole, prioritize solubility and metabolic stability over direct target binding.

The dual thiazole-benzo[d]thiazole system in the title compound introduces a unique SAR profile. Molecular docking studies on analogous systems reveal that the thiazole-thiazole conjugation enhances binding affinity to enzymes like DprE1 in Mycobacterium tuberculosis by 30–50% compared to mono-heterocyclic derivatives. This improvement is attributed to additional π-stacking interactions and complementary electrostatic surfaces.

Table 3: Inhibitory Activity of Benzothiazole Derivatives

Compound Class Target IC₅₀ (µM)
2-(4-Aminophenyl)benzothiazole Topoisomerase II 0.012
2-(4-Methoxyphenyl)benzothiazole Cytochrome P450 1.2
Dual Thiazole-Benzothiazole DprE1 (M. tuberculosis) 0.18

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-(4-methoxyphenyl)sulfonylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4S3/c1-28-14-8-10-15(11-9-14)31(26,27)12-4-7-19(25)24-21-23-17(13-29-21)20-22-16-5-2-3-6-18(16)30-20/h2-3,5-6,8-11,13H,4,7,12H2,1H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUFDUDRDJQCDJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC(=CS2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of Benzo[d]thiazole and Thiazole Moieties

      Starting Materials: 2-aminobenzenethiol and α-haloketones.

      Reaction Conditions: Cyclization reactions under acidic or basic conditions to form benzo[d]thiazole and thiazole rings.

  • Coupling Reactions

      Reagents: Thiazole derivatives and benzo[d]thiazole intermediates.

      Conditions: Use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of catalysts.

  • Sulfonylation

      Reagents: 4-methoxybenzenesulfonyl chloride.

      Conditions: Reaction with the intermediate product in the presence of a base such as triethylamine.

  • Amidation

      Reagents: Butanoyl chloride.

      Conditions: Amidation reaction to introduce the butanamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

    Batch Processing: For small-scale production.

    Continuous Flow Chemistry: For large-scale production, ensuring consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents like hydrogen peroxide or potassium permanganate.

      Conditions: Mild to moderate temperatures.

      Products: Oxidized derivatives of the thiazole and benzo[d]thiazole rings.

  • Reduction

      Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

      Conditions: Typically carried out in anhydrous solvents.

      Products: Reduced forms of the sulfonyl and amide groups.

  • Substitution

      Reagents: Halogenating agents or nucleophiles.

      Conditions: Varies depending on the substituent being introduced.

      Products: Substituted derivatives on the aromatic rings or the thiazole moiety.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Coupling Agents: EDCI, DCC.

    Bases: Triethylamine, pyridine.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in metal-catalyzed reactions.

    Material Science: Potential use in the development of organic semiconductors.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural complexity.

    Biological Probes: Used in studying biological pathways involving sulfur and nitrogen heterocycles.

Medicine

    Drug Development: Investigated for its potential as an anti-cancer or anti-inflammatory agent.

    Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion (ADME) properties.

Industry

    Polymer Additives: Used to enhance the properties of polymers.

    Dye Manufacturing: Intermediate in the synthesis of complex dyes.

Mechanism of Action

The mechanism of action of N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s thiazole and benzo[d]thiazole rings can intercalate with DNA or inhibit enzyme activity by binding to active sites, disrupting normal cellular processes.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The 4-methoxyphenylsulfonyl group in the target compound contrasts with halogenated (e.g., dichloro, fluoro) or methylated sulfonamides in analogues. Electron-donating methoxy groups may enhance solubility but reduce electrophilic reactivity compared to halogenated derivatives .

Spectroscopic and Analytical Data

Comparative spectral data highlight structural distinctions:

  • IR Spectroscopy : The absence of C=O stretching (~1660–1680 cm⁻¹) in thiazole-sulfonamides (cf. ) confirms successful sulfonamide formation, contrasting with hydrazinecarbothioamide intermediates () .
  • ¹H NMR : Piperidine-linked analogues () show characteristic piperidine proton signals (δ 1.5–3.5 ppm), whereas the target compound’s butanamide chain would exhibit methylene/methyl resonances (δ 2.0–2.5 ppm) .

Biological Activity

N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide is a complex organic compound notable for its potential biological activities. This article delves into its synthesis, biological evaluations, and mechanisms of action, drawing from diverse research findings.

Synthesis

The compound can be synthesized through various methods involving the coupling of substituted benzothiazoles with thiazole derivatives. The general synthetic route includes:

  • Starting Materials : Benzothiazole derivatives and thiazole derivatives.
  • Reagents : Common reagents include dimethylformamide (DMF), triethylamine, and coupling agents like EDC (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide) .
  • Procedure : The reaction typically involves heating the reactants under reflux conditions, followed by purification through chromatography.

Antimicrobial Properties

Research indicates that this compound exhibits significant antibacterial and antifungal activities. In vitro studies have shown its effectiveness against various Gram-positive and Gram-negative bacteria, as well as fungal strains.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Candida albicans32 µg/mL

These results suggest a promising role for this compound in developing new antimicrobial agents .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In animal models, it demonstrated a reduction in inflammation markers, suggesting potential therapeutic applications in treating inflammatory diseases. The mechanism appears to involve inhibition of cyclooxygenase enzymes, which are critical in the inflammatory pathway .

Acetylcholinesterase Inhibition

Another significant aspect of its biological activity is the inhibition of acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. Compounds similar to this compound have shown IC50 values as low as 2.7 µM in AChE inhibition assays, indicating strong potential for cognitive enhancement therapies .

The biological activity of this compound can be attributed to several mechanisms:

  • Antibacterial Action : It disrupts bacterial cell wall synthesis, leading to cell lysis.
  • Anti-inflammatory Mechanism : By inhibiting cyclooxygenase enzymes, it reduces the production of pro-inflammatory mediators.
  • Neuroprotective Effects : AChE inhibition leads to increased acetylcholine levels, enhancing synaptic transmission and potentially improving cognitive functions .

Case Studies

A recent study highlighted the efficacy of this compound in a murine model of bacterial infection, where it significantly reduced bacterial load compared to control groups. Additionally, another study focused on its neuroprotective effects in models simulating Alzheimer's disease, showing improved memory retention and cognitive performance .

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